molecular formula C15H23N3O3S B12265755 4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine

4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12265755
M. Wt: 325.4 g/mol
InChI Key: VONYBZPKNQDISV-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a thiazole ring and two morpholine groups The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Next, the thiazole derivative is reacted with a morpholine derivative. This step often involves nucleophilic substitution reactions where the thiazole compound is treated with a morpholine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and morpholine groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO are used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole and morpholine derivatives.

Scientific Research Applications

4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The morpholine groups can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.

    Morpholine Derivatives: Compounds such as 4-morpholinobutyric acid and N-methylmorpholine have similar morpholine groups.

Uniqueness

4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to the combination of the thiazole ring and two morpholine groups This structure imparts specific chemical and biological properties that are not found in simpler thiazole or morpholine derivatives

Properties

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

IUPAC Name

[4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H23N3O3S/c1-11-14(22-12(2)16-11)10-17-3-8-21-13(9-17)15(19)18-4-6-20-7-5-18/h13H,3-10H2,1-2H3

InChI Key

VONYBZPKNQDISV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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